Dichlorodihexylsilane
Overview
Description
Dichlorodihexylsilane is an organosilicon compound with the molecular formula C12H26Cl2Si. It is a colorless to light yellow liquid that is sensitive to moisture and must be stored under inert gas conditions . This compound is primarily used in the synthesis of other organosilicon compounds and as a surface modifier in various industrial applications.
Mechanism of Action
Target of Action
Dichlorodihexylsilane is primarily used as a reagent in chemical synthesis . Its primary targets are organic compounds where it can substitute chlorine atoms with other functional groups, leading to the formation of desired compounds .
Mode of Action
The mode of action of this compound involves the substitution of its chlorine atoms with other functional groups in organic compounds . This substitution reaction is a fundamental process in organic chemistry and is key to the synthesis of a wide range of chemical compounds.
Result of Action
The result of this compound’s action is the formation of new compounds through the substitution of its chlorine atoms with other functional groups . This allows for the synthesis of a wide range of chemical compounds, depending on the specific reactions it’s involved in.
Biochemical Analysis
Biochemical Properties
Dichlorodihexylsilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and synthesis of silica-based materials . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a surface modifier, providing toughness, durability, and resistance to shock . The nature of these interactions often involves the formation of covalent bonds with the biomolecules, leading to changes in their structural and functional properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteolytic enzymes, potentially inhibiting their activity and thereby affecting cellular processes such as apoptosis and cancer progression . Additionally, this compound can cross cell membranes and deliver its effects intracellularly, impacting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to act as a transition state analog inhibitor of protease enzymes, mimicking the tetrahedral intermediate of amide hydrolysis . This binding interaction can result in changes in gene expression and cellular function, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical changes are observed . High doses of this compound can lead to toxic effects, including damage to cellular structures and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it has been shown to interact with enzymes involved in glycolipid metabolism, potentially affecting the levels of short-chain fatty acids and other metabolites . These interactions can have downstream effects on energy balance and physiological functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism . The precise localization of this compound within cells can determine its specific biochemical interactions and overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodihexylsilane can be synthesized through the reaction of hexylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds as follows:
SiCl4+2C6H13MgBr→C12H26Cl2Si+2MgBrCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride .
Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor where finely ground silicon is reacted with hexyl chloride in the presence of a copper catalyst at elevated temperatures . This method allows for the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Dichlorodihexylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexylsilanediol and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products Formed:
Substitution Reactions: Depending on the substituent, products such as hexylsiloxanes or hexylsilanamines can be formed.
Hydrolysis: The primary products are hexylsilanediol and hydrochloric acid.
Scientific Research Applications
Dichlorodihexylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: Organosilicon compounds derived from this compound are used in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems and as potential therapeutic agents.
Comparison with Similar Compounds
Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of hexyl groups.
Dichlorodimethylsilane: Contains methyl groups instead of hexyl groups.
Dichlorodiethylsilane: Contains ethyl groups instead of hexyl groups.
Uniqueness: Dichlorodihexylsilane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring enhanced hydrophobicity and flexibility .
Properties
IUPAC Name |
dichloro(dihexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAYZPGATNMOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-67-4 | |
Record name | Silane, dichlorodihexyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97036-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066338 | |
Record name | Silane, dichlorodihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18204-93-8 | |
Record name | Dichlorodihexylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18204-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichlorodihexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorodihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichlorodihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodihexylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dichlorodihexylsilane in the synthesis of poly(2,7-dibenzosilole)?
A1: this compound acts as a silylating agent in the synthesis of 2,7-disubstituted dibenzosilole monomers, the building blocks of poly(2,7-dibenzosilole). This process involves a selective trans-lithiation of 4,4'-dibromo-2,2'-diiodobiphenyl, followed by the introduction of the dihexylsilyl group using this compound [, ]. This step is crucial for incorporating the silole ring into the polymer structure, which contributes to its light-emitting properties.
Q2: What are the advantages of using poly(2,7-dibenzosilole) as a blue light emitting polymer compared to polyfluorene, as mentioned in the research?
A2: The research highlights two key advantages of poly(2,7-dibenzosilole) over polyfluorene in the context of blue light emission:
- Enhanced Color Stability: Poly(2,7-dibenzosilole) exhibits superior color stability compared to polyfluorene []. This means the emitted blue light maintains its desired hue for a longer duration, which is crucial for display applications.
- Improved Efficiency: While not explicitly stated, the research indicates that poly(2,7-dibenzosilole) demonstrates better efficiency in single-layer light-emitting devices compared to polyfluorene []. This suggests it can convert electrical energy into blue light more effectively.
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